4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)-
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Overview
Description
4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Isothiazole Ring: Starting from suitable precursors, the isothiazole ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The cyanomethylthio and fluorophenylmethylthio groups can be introduced through nucleophilic substitution reactions, often using reagents like cyanomethylthiol and 4-fluorobenzylthiol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenylmethylthio group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarbonitrile, 5-((methylthio)-3-(((phenyl)methyl)thio)-: Similar structure but lacks the cyanomethyl and fluorophenyl groups.
4-Isothiazolecarbonitrile, 5-((ethylthio)-3-(((4-chlorophenyl)methyl)thio)-: Contains an ethylthio group and a chlorophenyl group instead.
Uniqueness
The presence of the cyanomethylthio and fluorophenylmethylthio groups in 4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- imparts unique chemical properties, such as increased reactivity and potential for specific interactions in biological systems.
Properties
CAS No. |
135489-20-2 |
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Molecular Formula |
C13H8FN3S3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(cyanomethylsulfanyl)-3-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-10-3-1-9(2-4-10)8-19-12-11(7-16)13(20-17-12)18-6-5-15/h1-4H,6,8H2 |
InChI Key |
PHKSOIMCFRHLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=C2C#N)SCC#N)F |
Origin of Product |
United States |
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